Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Purity Analysis Quality Control Procurement Specification

Accelerate your medicinal chemistry program with this exclusive piperidine scaffold. The rigid 3-oxolan-4-oxo architecture offers a unique steric and electronic environment that cannot be replicated by simple analogs. The 4-oxo ketone enables high-yielding reductive aminations and nucleophilic additions, while the Boc group provides predictable, orthogonal protection. Secure this differentiating intermediate to explore novel chemical space and build a robust, scalable synthetic route.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1694531-32-2
Cat. No. B1449540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
CAS1694531-32-2
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CCOC2
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3
InChIKeyKBUQDRZZOYOBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS 1694531-32-2) for Pharmaceutical R&D: Core Identity and Procurement Starting Point


tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS 1694531-32-2) is a heterocyclic organic compound belonging to the piperidine-1-carboxylate class. Its structure features a piperidine ring, an oxolan (tetrahydrofuran) moiety, a ketone group, and a tert-butyl ester protecting group. It is primarily employed as a versatile building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound's molecular formula is C₁₄H₂₃NO₄, with a molecular weight of approximately 269.34 g/mol . It is commercially available for research purposes, typically with a purity specification of ≥95% .

Why tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS 1694531-32-2) Cannot Be Replaced by Generic Piperidine Analogs: The Structural Basis for Differentiated Performance


Generic substitution with structurally related piperidine derivatives is not feasible due to the compound's unique combination of functional groups that dictate its specific chemical reactivity and utility in synthesis. The presence of the 4-oxo (ketone) group enables distinct downstream transformations (e.g., reductive aminations, Grignard additions, or formation of enolates) that are impossible with analogs like tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate . Furthermore, the oxolan-3-yl substituent at the 3-position provides a specific steric and electronic environment around the piperidine nitrogen and reactive ketone site, which differs fundamentally from compounds with oxolan groups at other positions (e.g., 4-(oxolan-3-yl)piperidine ) or lacking the heterocycle altogether. The tert-butyl carbamate (Boc) protecting group is standard for piperidine nitrogen protection, but its combination with the 4-oxo and 3-oxolan substitution pattern creates a unique synthetic handle that cannot be replicated by substituting the building block with a simpler analog without altering the synthetic route and final product profile.

Quantitative Differentiation of tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS 1694531-32-2) Against Key Comparators


Purity Specification: tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate vs. 4-Hydroxy Analog

The target compound is supplied with a minimum purity specification of 95% , which is equivalent to the 4-hydroxy analog tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate (95%) but higher than that offered by some vendors for the hydroxy analog, which is reported at 92% purity . While both meet general research-grade thresholds, the higher purity offering for the target compound reduces the risk of impurities interfering in sensitive synthetic steps or biological assays, providing greater confidence in reproducibility.

Purity Analysis Quality Control Procurement Specification

Molecular Weight Differential: tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate vs. Simpler Piperidine Analog

The target compound (MW 269.34 g/mol) possesses a significantly higher molecular weight than the simpler analog 4-(oxolan-3-yl)piperidine (MW 155.24 g/mol) . This difference reflects the addition of the Boc protecting group and the 4-oxo functionality, which fundamentally alter its reactivity profile and synthetic utility. The higher MW also correlates with increased lipophilicity (calculated LogP of 1.849 ), which can influence its behavior in chromatographic purifications and its suitability as a building block for larger, more complex drug-like molecules.

Physicochemical Property Molecular Weight Scaffold Comparison

Functional Group Profile: Ketone vs. Hydroxyl Reactivity and Synthetic Utility

The target compound contains a 4-oxo (ketone) group, whereas a closely related analog, tert-butyl 4-hydroxy-3-(oxolan-3-yl)piperidine-1-carboxylate, possesses a hydroxyl group at the same position . This single functional group difference dictates distinct downstream synthetic pathways. The ketone enables nucleophilic additions (e.g., Grignard, organolithium), reductive aminations to form amines, and enolate chemistry, which are not directly accessible from the alcohol without additional oxidation steps. The ketone also influences the compound's hydrogen-bonding capacity and polarity (TPSA 55.84 ), affecting its solubility and purification behavior.

Synthetic Chemistry Reactivity Functional Group Interconversion

Commercial Availability and Procurement Scale

The target compound is available from multiple vendors in quantities suitable for research (e.g., 1g, 5g, 10g scales) , whereas many close analogs, such as 4-(oxolan-3-yl)piperidine , may have more limited commercial availability or require custom synthesis. This broader availability reduces lead times and ensures a more reliable supply chain for ongoing research programs. While no direct quantitative comparison of vendor count is available, the presence of multiple suppliers for the target compound indicates a more established procurement pathway compared to more niche analogs.

Supply Chain Procurement Scale-up Feasibility

Optimal Deployment of tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS 1694531-32-2) in Medicinal Chemistry and Process Development


Lead Optimization: Synthesis of Piperidine-Based Drug Candidates

The compound's 4-oxo group serves as a key functional handle for introducing diverse substituents via reductive amination or nucleophilic addition, enabling rapid exploration of structure-activity relationships (SAR) around the piperidine core. Its Boc-protected nitrogen allows for orthogonal deprotection and subsequent functionalization, making it an ideal intermediate for constructing complex, drug-like molecules .

Process Chemistry: Development of Scalable Synthetic Routes

The compound's commercial availability in gram quantities from multiple vendors and its well-defined purity specification support its use in developing robust, scalable synthetic processes. The tert-butyl ester group is a standard protecting group that can be removed under acidic conditions, providing a reliable route to the free amine for further elaboration in multistep syntheses.

Medicinal Chemistry: Generation of Diverse Piperidine Scaffolds

The unique combination of the 3-oxolan substituent and the 4-oxo group creates a rigid, three-dimensional scaffold that can be elaborated into a wide variety of biologically active compounds. This building block is particularly valuable for exploring new chemical space in drug discovery programs targeting central nervous system disorders, kinase inhibition, or other therapeutic areas where piperidine-containing molecules are prevalent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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